1-Benzyloxy-2,2-difluoro-4-hydroxybutane
Description
1-Benzyloxy-2,2-difluoro-4-hydroxybutane is an organofluorine compound characterized by a butane backbone substituted with a benzyloxy group at position 1, two fluorine atoms at position 2, and a hydroxyl group at position 2.
Properties
Molecular Formula |
C11H14F2O2 |
|---|---|
Molecular Weight |
216.22 g/mol |
IUPAC Name |
3,3-difluoro-4-phenylmethoxybutan-1-ol |
InChI |
InChI=1S/C11H14F2O2/c12-11(13,6-7-14)9-15-8-10-4-2-1-3-5-10/h1-5,14H,6-9H2 |
InChI Key |
YWHZZROEGGASPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CCO)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share functional or structural motifs with 1-Benzyloxy-2,2-difluoro-4-hydroxybutane, enabling comparative analysis:
1-(Benzyloxy)-2,4-Difluorobenzene
- Structure : Aromatic benzene ring with benzyloxy (position 1) and fluorine atoms (positions 2 and 4).
- Key Differences: Aromatic vs. aliphatic backbone (butane chain).
- Applications : Used as a building block in pharmaceuticals and agrochemicals due to aromatic stability and electron-withdrawing fluorine substituents .
(2S)-1-(Benzyloxy)hex-5-en-2-ol (CID 11117222)
- Structure : Aliphatic hexene chain with benzyloxy (position 1) and hydroxyl (position 2).
- Key Differences :
- Longer carbon chain (hexene vs. butane).
- Lack of fluorine substituents but presence of a double bond (C5-C6).
- Relevance : Demonstrates how hydroxyl positioning affects solubility and stereochemical outcomes in synthetic pathways .
1-(Benzyloxy)-2,4-difluoro-5-nitrobenzene
- Structure : Benzene ring with benzyloxy (position 1), fluorine (positions 2 and 4), and nitro (position 5) groups.
- Key Differences :
- Nitro group introduces strong electron-withdrawing effects, enhancing reactivity in electrophilic substitutions.
- Aromatic system contrasts with the aliphatic hydroxyl-bearing butane chain.
- Applications : Nitro-substituted analogs are intermediates in explosives or dye synthesis, highlighting divergent uses compared to hydroxylated aliphatic compounds .
Data Table: Structural and Functional Comparison
| Compound Name | Backbone | Substituents | Key Functional Groups | Applications/Notes |
|---|---|---|---|---|
| This compound | Butane | 1-BnO, 2,2-F₂, 4-OH | Hydroxyl, Fluorine | Potential synthon (theoretical) |
| 1-(Benzyloxy)-2,4-Difluorobenzene | Benzene | 1-BnO, 2-F, 4-F | Fluorine | Pharmaceutical intermediates |
| (2S)-1-(Benzyloxy)hex-5-en-2-ol | Hexene | 1-BnO, 2-OH, 5-en | Hydroxyl, Alkene | Chiral synthesis studies |
| 1-(Benzyloxy)-2,4-difluoro-5-nitrobenzene | Benzene | 1-BnO, 2-F, 4-F, 5-NO₂ | Nitro, Fluorine | Explosives/dye precursors |
Research Findings and Inferences
- Fluorine Effects : The 2,2-difluoro motif in the target compound likely increases electrophilicity at adjacent carbons, analogous to fluorine’s electron-withdrawing role in aromatic systems .
- Hydroxyl Group: The 4-hydroxyl group may enhance solubility in polar solvents compared to non-hydroxylated analogs like 1-(Benzyloxy)-2,4-Difluorobenzene. This property is critical for bioavailability in drug design.
- Stability Concerns: Aliphatic fluorinated alcohols (e.g., 4-hydroxybutane derivatives) are prone to dehydration under acidic conditions, a challenge less pronounced in aromatic analogs .
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